Phenol, 4-(1,2-diphenylethenyl)-
Overview
Description
N-(p-Coumaroyl) Serotonin is a naturally occurring polyphenolic compound found in plants such as safflower (Carthamus tinctorius) and millet grain . It is known for its antioxidative, anti-atherogenic, and anti-inflammatory properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(p-Coumaroyl) Serotonin can be synthesized through the coupling of serotonin with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-(p-Coumaroyl) Serotonin from safflower seed meal . This method involves the use of a two-phase solvent system composed of chloroform, methanol, and hydrochloric acid. The upper phase serves as the stationary phase, while the lower phase is used as the mobile phase. This technique allows for the efficient extraction and purification of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(p-Coumaroyl) Serotonin undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidative properties by neutralizing free radicals and mitigating oxidative stress.
Reduction: It can participate in reduction reactions, although specific details are less documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of N-(p-Coumaroyl) Serotonin.
Scientific Research Applications
N-(p-Coumaroyl) Serotonin has a wide range of scientific research applications:
Mechanism of Action
N-(p-Coumaroyl) Serotonin exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress by promoting the production of defensive enzymes and secondary metabolites.
Anti-inflammatory Activity: The compound inhibits the phosphorylation of platelet-derived growth factor receptors and reduces the release of calcium ions from the sarcoplasmic reticulum.
Antitumor Activity: In glioblastoma cells, N-(p-Coumaroyl) Serotonin induces cell cycle arrest at the G2/M and S-phases and triggers apoptosis through the activation of caspase-8.
Comparison with Similar Compounds
N-(p-Coumaroyl) Serotonin is unique due to its combined antioxidative, anti-atherogenic, and anti-inflammatory properties. Similar compounds include:
N-Feruloyl Serotonin: Another serotonin derivative with similar antioxidative and anti-inflammatory properties.
N-Caffeoyl Serotonin: Exhibits potent inhibition of α-glucosidase, making it useful in the treatment of diabetes.
Cinnamic Acid Derivatives: These compounds are less efficient in α-glucosidase inhibition compared to N-(p-Coumaroyl) Serotonin.
N-(p-Coumaroyl) Serotonin stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1,2-diphenylethenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKRFZKNGJTQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408066 | |
Record name | Phenol, 4-(1,2-diphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82925-28-8 | |
Record name | Phenol, 4-(1,2-diphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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